N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-7-3-18(4-8-21)16-29-25(33)20-5-1-19(2-6-20)17-32-26(34)23-15-22(31-11-13-35-14-12-31)9-10-24(23)30-27(32)36/h1-10,15,23H,11-14,16-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCUOEJVHFBOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur within its structure. The compound includes various functional groups that enhance its biological activity:
- Chlorophenyl moiety : Known for its role in enhancing lipophilicity and biological interactions.
- Morpholine ring : Often associated with improved pharmacokinetic properties.
- Tetrahydroquinazoline structure : Linked to various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of tetrahydroquinazoline effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition of Bacterial Growth : Preliminary studies suggest effective inhibition against Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antibiotics, it may enhance overall efficacy against resistant strains.
Anti-inflammatory Properties
The structural components may contribute to anti-inflammatory effects:
- Cytokine Modulation : The compound has been shown to modulate the production of pro-inflammatory cytokines in vitro.
- Animal Models : Inflammatory models indicate a reduction in edema and pain when treated with this compound.
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Chlorophenyl)-4-methylbenzamide | Similar amide structure | Exhibits notable crystal packing properties |
| 6-(Morpholin-4-yl)-1,2,3,4-tetrahydroquinazoline | Contains morpholine and tetrahydroquinazoline | Known for anticancer activity |
| 2-Aminoquinazoline derivatives | Quinazoline core with various substitutions | Display diverse biological activities including antimicrobial effects |
Research Findings
Recent studies have focused on elucidating the mechanism of action and optimizing the pharmacological profile of N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide:
- In vitro Studies : Cell line assays have shown IC50 values indicating potent activity against various cancer cell lines.
- In vivo Studies : Animal studies support the potential therapeutic applications in cancer treatment, with favorable safety profiles noted.
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Sulfanylidene (C=S) | 1247–1255 | - | 165–175 (C=S) |
| Morpholine | - | 3.6–3.8 (OCH₂), 2.4–2.6 (NCH₂) | 50–55 (NCH₂), 65–70 (OCH₂) |
| Sulfamoyl (SO₂NH₂) | 1150–1170 (SO₂ asym) | 7.5–8.0 (aromatic H) | 125–130 (SO₂) |
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation : Reaction of hydrazine hydrate with chalcones to form pyrazoline intermediates .
- Functionalization : Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine derivatives under basic conditions) .
- Benzamide coupling : Activation of carboxylic acid groups (e.g., using pivaloyl chloride or trichloroisocyanuric acid) followed by coupling with amines .
Critical Considerations : Hazard analysis for reactive intermediates (e.g., acyl chlorides) and optimization of reaction scales (e.g., 125 mmol scale reactions) are essential for reproducibility .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydroquinazolinone and benzamide moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve challenges like twinning or high thermal motion in the morpholinyl group .
Advanced: How can multi-step synthesis be optimized for higher yields?
Methodological Answer:
- Stepwise Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
- Catalytic Enhancements : Employ palladium catalysts for coupling reactions or phase-transfer catalysts for morpholine substitutions .
- Scale-Dependent Adjustments : Monitor exothermic reactions (e.g., acyl chloride formation) at larger scales to prevent side reactions .
Advanced: How to address challenges in X-ray crystallographic refinement?
Methodological Answer:
- Software Tools : Use SHELXL for high-resolution data refinement. Adjust parameters like ADPs (Atomic Displacement Parameters) for flexible groups (e.g., morpholinyl rings) .
- Twinning Analysis : Apply the TWIN law in SHELX to handle twinned crystals, common in compounds with planar aromatic systems .
- Validation : Cross-check with spectroscopic data to resolve ambiguities in electron density maps.
Advanced: What biological targets are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The compound may target bacterial enzymes like acps-pptase, critical for lipid biosynthesis, via competitive inhibition of the sulfanylidene group .
- Receptor Modulation : The morpholinyl group enhances interactions with hydrophobic pockets in kinases or GPCRs .
Experimental Design : Use fluorescence polarization assays to measure binding affinity and SPR (Surface Plasmon Resonance) for kinetic analysis .
Advanced: How to resolve conflicting spectroscopic data across studies?
Methodological Answer:
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl, as solvent polarity impacts chemical shifts for the sulfanylidene group .
- Dynamic Processes : Variable-temperature NMR to identify conformational exchange in the tetrahydroquinazolinone ring .
- Cross-Validation : Pair crystallographic data with computational models (e.g., DFT) to validate disputed geometries .
Advanced: What is the role of the sulfanylidene group in reactivity?
Methodological Answer:
- Nucleophilic Substitution : The sulfanylidene group acts as a leaving group in displacement reactions (e.g., with amines or alkoxides) .
- Redox Activity : Susceptible to oxidation, forming disulfide bridges under aerobic conditions, which can be monitored via TLC or UV-Vis .
Applications : Functionalize the group to generate derivatives for SAR studies .
Advanced: How do structural analogs differ in biological activity?
Methodological Answer:
- Trifluoromethyl Analogs : Replace the chlorophenyl group with CF to enhance metabolic stability and lipophilicity, as seen in PubChem analogs .
- Pyrimidine vs. Quinazolinone Cores : Pyrimidine-based analogs show reduced kinase inhibition but improved solubility .
Methodology : Use MTT assays on cancer cell lines (e.g., HeLa) to compare IC values .
Advanced: What methodologies assess purity and impurity profiles?
Methodological Answer:
- HPLC : Employ Chromolith® columns with UV detection (λ = 254 nm) to separate impurities. Use gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-MS : Identify trace impurities (e.g., dechlorinated byproducts) via high-resolution Q-TOF instruments .
Standards : Follow USP guidelines for validation of analytical methods .
Advanced: What computational approaches predict binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial acps-pptase, focusing on the sulfanylidene and morpholinyl groups .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .
Validation : Correlate docking scores with experimental IC data from enzyme inhibition assays .
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